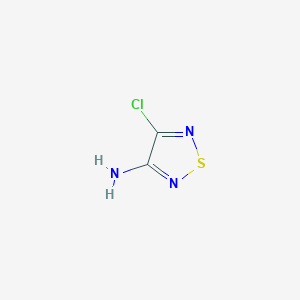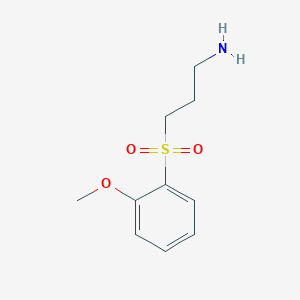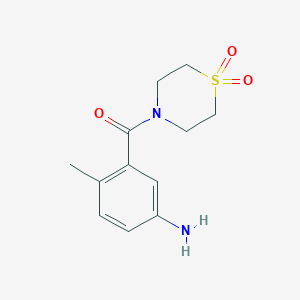
5-amino-N-(2-hydroxyethyl)-N,2-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-amino-N-(2-hydroxyethyl)-N,2-dimethylbenzamide is an organic compound with a complex structure that includes an amino group, a hydroxyethyl group, and a dimethylbenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N-(2-hydroxyethyl)-N,2-dimethylbenzamide typically involves the reaction of 5-amino-2,4,6-triiodoisophthalyl dichloride with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents such as chloroform, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF), which help to stabilize the intermediate compounds and facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous processes to ensure high yield and purity. For example, the iodination reaction of 5-amino-N,N’-bis(2,3-dihydroxypropyl)-isophthalamide is carried out using iodine chloride, followed by purification steps to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
5-amino-N-(2-hydroxyethyl)-N,2-dimethylbenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino and hydroxyethyl groups can participate in substitution reactions with halogenated compounds or other electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include iodine chloride for iodination, hydrogen peroxide for oxidation, and sodium borohydride for reduction . The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
5-amino-N-(2-hydroxyethyl)-N,2-dimethylbenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Medicine: It may be explored for its pharmacological properties, including potential use as a drug candidate for various diseases.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-amino-N-(2-hydroxyethyl)-N,2-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The amino and hydroxyethyl groups can form hydrogen bonds and other interactions with enzymes and proteins, potentially affecting their activity and function . The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
5-amino-N,N’-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide: Used in the synthesis of non-ionic X-ray contrast agents.
4-hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
Uniqueness
Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various research and industrial contexts .
Properties
IUPAC Name |
5-amino-N-(2-hydroxyethyl)-N,2-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-8-3-4-9(12)7-10(8)11(15)13(2)5-6-14/h3-4,7,14H,5-6,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZLNPTAZNGBOFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)C(=O)N(C)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-{[4-(Difluoromethoxy)phenyl]methyl}piperidin-3-amine](/img/structure/B7875150.png)



![5-{[(2-Methoxyphenyl)sulfinyl]methyl}-2-furoic acid](/img/structure/B7875179.png)


